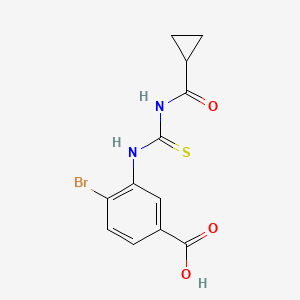![molecular formula C22H19F3O3 B7432627 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B7432627.png)
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol, also known as Bisoprolol, is a beta-blocker medication used for the treatment of high blood pressure, heart failure, and angina. It is a selective beta-1 adrenergic receptor blocker that reduces the heart rate and blood pressure by blocking the effects of adrenaline and noradrenaline on the heart.
Mechanism of Action
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol selectively blocks the beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline and noradrenaline on the heart. This results in a decrease in heart rate and blood pressure, which helps to reduce the workload on the heart and improve its function.
Biochemical and Physiological Effects:
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has been shown to have several biochemical and physiological effects on the cardiovascular system. It reduces the heart rate and blood pressure, increases the stroke volume and cardiac output, and improves the function of the left ventricle. It also reduces the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has several advantages for use in laboratory experiments. It is a well-studied drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also readily available and relatively inexpensive. However, the use of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol in laboratory experiments is limited by its specificity for beta-1 adrenergic receptors, which may not be relevant for all experimental models.
Future Directions
There are several potential future directions for research on 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol. One area of interest is the use of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol in combination with other drugs for the treatment of cardiovascular disease. Another area of interest is the investigation of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol's potential in reducing the risk of heart attacks and strokes in patients with cardiovascular disease. Additionally, the development of new formulations and delivery methods for 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol may improve its effectiveness and reduce side effects.
Synthesis Methods
The synthesis of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol involves several steps, starting with the reaction of 4-fluorophenol with benzyl bromide to form 4-benzyloxyfluorobenzene. This intermediate is then reacted with 4-fluorophenylmagnesium bromide to form 1-[bis(4-fluorophenyl)methoxy]-4-(2-fluorophenyl)butane-2-ol. The final step involves the reduction of the ketone group using sodium borohydride to form 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol.
Scientific Research Applications
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has been extensively studied for its effectiveness in treating high blood pressure, heart failure, and angina. It has also been used in several clinical trials to investigate its potential in reducing the risk of heart attacks and strokes in patients with cardiovascular disease.
properties
IUPAC Name |
1-[bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O3/c23-17-9-5-15(6-10-17)22(16-7-11-18(24)12-8-16)28-14-19(26)13-27-21-4-2-1-3-20(21)25/h1-12,19,22,26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGRZXHTDNEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(COC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
![[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate](/img/structure/B7432549.png)
![Methyl 1-ethyl-2-oxo-3,3-diphenylthieno[3,4-b]pyrrole-6-carboxylate](/img/structure/B7432580.png)

![N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]-2-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7432586.png)
![N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)

![3-[2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432601.png)
![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![3-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432614.png)
![N'-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N'-(2-hydroxyethyl)-N-methyl-N-[2-(N-methyl-4-sulfamoylanilino)ethyl]oxamide](/img/structure/B7432619.png)
![(2S)-N-(4-hydroxyphenyl)-N'-methyl-2-[(1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]pentanediamide](/img/structure/B7432635.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-methyl-1-phenyl-N-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432644.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)